Afatinib is approved by the US Food and Drug Administration (FDA) for the treatment of EGFR-mutated NSCLC. Epidermal growth factor receptor (EGFR) is a protein that plays a role in the growth and survival of some cancer cells. Mutations in the EGFR gene can lead to uncontrolled cell growth and the development of cancer. Afatinib works by blocking the activity of the mutated EGFR protein, thereby inhibiting the growth and spread of NSCLC cells.
Afatinib is also being investigated for the treatment of other types of cancer, including:
Afatinib was developed by Boehringer Ingelheim Pharmaceuticals []. It represents a significant advancement in lung cancer treatment due to its targeted approach against specific mutations that drive cancer growth.
Afatinib possesses a complex heterocyclic structure containing several key features:
These features allow Afatinib to interact with specific enzymes in cancer cells, hindering their growth and proliferation.
The detailed synthesis of Afatinib is proprietary information, but scientific literature describes its mechanism of action rather than its production process.
Afatinib acts by irreversibly inhibiting the epidermal growth factor receptor (EGFR) and HER2 tyrosine kinases [, ]. These enzymes play a critical role in signaling pathways that promote cancer cell growth and survival. By blocking these kinases, Afatinib disrupts these signals, leading to cell death or cell cycle arrest in tumors with EGFR or HER2 mutations [].
Afatinib can cause various side effects, including diarrhea, rash, acne, mouth sores, and decreased appetite []. It can also impact fertility in both men and women [].
Clinical trials have established the safety profile of Afatinib, but close monitoring by healthcare professionals is essential during treatment [].
Afatinib is not effective against all types of NSCLC mutations, particularly the T790M mutation, which often develops as a resistance mechanism after initial treatment [].
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